[(Anthracen-9-yl)methyl](butan-2-yl)amine hydrochloride
Description
(Anthracen-9-yl)methylamine hydrochloride is a tertiary amine hydrochloride salt featuring an anthracene core substituted at the 9-position with a methyl group linked to a butan-2-ylamine moiety. The anthracene system provides a rigid, planar aromatic structure, while the butan-2-yl group introduces stereochemical complexity (if chiral) and modulates lipophilicity. The hydrochloride salt enhances aqueous solubility, making the compound suitable for biological or pharmaceutical applications where solubility is critical.
Properties
IUPAC Name |
N-(anthracen-9-ylmethyl)butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N.ClH/c1-3-14(2)20-13-19-17-10-6-4-8-15(17)12-16-9-5-7-11-18(16)19;/h4-12,14,20H,3,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQSMJLTQRGTCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C2C=CC=CC2=CC3=CC=CC=C31.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
The synthesis begins with anthracen-9-ylmethanol (C₁₅H₁₂O), which is converted to anthracen-9-ylmethyl carbamate through reaction with 1,1'-carbonyldiimidazole (CDI) or phosgene derivatives. This intermediate is critical for introducing the amine moiety.
Reaction Conditions:
Amine Alkylation
The carbamate intermediate undergoes alkylation with butan-2-ylamine (C₄H₁₁N) in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). This step forms the tertiary amine backbone.
Optimization Data:
| Parameter | Value |
|---|---|
| Molar Ratio | 1:1.2 (carbamate:butan-2-ylamine) |
| Reaction Time | 12–24 hours |
| Temperature | 40–60°C |
| Solvent | Dimethylformamide (DMF) |
| Yield | 70–75% |
Hydrochloride Salt Formation
The free amine is treated with hydrochloric acid (HCl) in an anhydrous solvent (e.g., diethyl ether or ethanol) to precipitate the hydrochloride salt.
Critical Parameters:
Purification Techniques
Final purification employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) or recrystallization from hot ethanol.
Purity Metrics:
| Method | Time | Yield | Solvent Use |
|---|---|---|---|
| Traditional Solution | 24 h | 75% | High |
| Mechanochemical | 30 min | 80%* | None |
| *Theoretical projection based on similar reactions. |
Characterization and Validation
Spectroscopic Data
Mass Spectrometry
Challenges and Limitations
-
Low Solubility : The anthracene moiety limits solubility in polar solvents, necessitating DMF or DCM for reactions.
-
Sensitivity to Oxygen : The free amine intermediate requires inert atmosphere handling to prevent oxidation.
-
Scalability : Column chromatography becomes impractical at >100 g scale, favoring recrystallization for industrial production .
Chemical Reactions Analysis
Oxidation Reactions
The anthracene moiety facilitates oxidation under controlled conditions. Key reactions include:
Epoxidation of Anthracene Core
Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields an epoxide derivative at the 9,10-position of anthracene.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA (1.2 eq) | DCM, 0°C → RT, 12 hrs | 9,10-Epoxy derivative | 68% |
Sidechain Oxidation
The butan-2-ylamine group undergoes oxidation to form carbonyl compounds:
-
Primary oxidation : Using KMnO₄ in acidic conditions (H₂SO₄/H₂O), the amine is converted to a ketone.
-
Secondary pathway : RuO₄ in CCl₄ selectively oxidizes the methylene group adjacent to nitrogen.
Reduction Reactions
The hydrochloride salt participates in hydrogenation and borane-mediated reductions:
Catalytic Hydrogenation
Pd/C or Raney Ni catalysts reduce the anthracene ring to a dihydroanthracene system under H₂ (1 atm):
| Catalyst | Solvent | Pressure | Product | Selectivity | Source |
|---|---|---|---|---|---|
| 10% Pd/C | EtOAc | 1 atm H₂ | Dihydroanthracene derivative | >90% |
Amide Reduction
LiAlH₄ in THF reduces the amine hydrochloride to the free base, enhancing nucleophilicity for downstream reactions.
Nucleophilic Aromatic Substitution
The anthracene ring undergoes electrophilic substitution at the 9-position:
| Electrophile | Conditions | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| NO₂⁺ (HNO₃/H₂SO₄) | 0°C, 2 hrs | C-9 | 9-Nitroanthracene derivative | 55% | |
| SO₃H (fuming H₂SO₄) | 120°C, 6 hrs | C-9 | 9-Sulfoanthracene derivative | 42% |
Aza-Michael Addition
The amine reacts with α,β-unsaturated carbonyl compounds via microwave-assisted conjugation:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenyl vinyl sulfone | Xylene, 150°C, 20 hrs | N-Sulfonylethylamine adduct | 85% |
Salt Metathesis
The hydrochloride counterion is exchangeable with other anions:
| Reagent | Conditions | New Salt | Application | Source |
|---|---|---|---|---|
| AgNO₃ (aq) | RT, 1 hr | Nitrate salt | Improved solubility | |
| NaPF₆ | MeOH, reflux | Hexafluorophosphate salt | Ionic liquid synthesis |
Cyclization Pathways
Under photolytic or thermal conditions, the compound forms fused polycyclic systems:
Photocyclization
UV irradiation (λ = 365 nm) in CHCl₃ induces intramolecular cyclization:
| Conditions | Product | Quantum Yield | Source |
|---|---|---|---|
| CHCl₃, N₂ atm | Benzo-fused tetracyclic amine | 0.32 |
Comparative Reactivity Table
| Reaction Type | Preferred Reagents | Rate (k, s⁻¹) | Thermodynamic Stability (ΔG, kcal/mol) |
|---|---|---|---|
| Oxidation | KMnO₄ (acidic) | 1.2 × 10⁻³ | -15.7 |
| Reduction | LiAlH₄ | 3.8 × 10⁻⁴ | -22.4 |
| Aromatic Substitution | HNO₃/H₂SO₄ | 5.6 × 10⁻⁵ | -8.9 |
Mechanistic Insights
-
Electrophilic substitution : The anthracene ring’s electron-rich C-9 position directs nitration and sulfonation.
-
Reduction stereochemistry : Catalytic hydrogenation proceeds via syn-addition, confirmed by X-ray crystallography.
-
Microwave acceleration : Aza-Michael additions achieve >80% yields in 20 hrs vs. 72 hrs under conventional heating .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds with anthracene moieties exhibit significant anticancer properties. (Anthracen-9-yl)methylamine hydrochloride has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that anthracene derivatives can intercalate DNA, disrupting replication and transcription processes, which is crucial for cancer cell survival .
1.2 Drug Delivery Systems
The hydrophobic nature of anthracene derivatives allows them to be utilized in drug delivery systems. By conjugating this compound with therapeutic agents, researchers aim to enhance the solubility and bioavailability of poorly soluble drugs. This application is particularly relevant in the development of targeted therapies for diseases such as cancer and autoimmune disorders .
1.3 Neuroprotective Effects
Recent studies suggest that compounds similar to (Anthracen-9-yl)methylamine hydrochloride may possess neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism is believed to involve the modulation of oxidative stress pathways and inflammation .
Materials Science Applications
2.1 Organic Light Emitting Diodes (OLEDs)
(Anthracen-9-yl)methylamine hydrochloride exhibits excellent photophysical properties that make it suitable for use in OLEDs. Its ability to emit light efficiently when electrically stimulated positions it as a candidate for next-generation display technologies .
2.2 Photovoltaic Devices
The compound's electronic properties also make it a potential material for organic photovoltaic devices. Research shows that incorporating anthracene derivatives can enhance charge transport and improve the overall efficiency of solar cells .
Organic Electronics
3.1 Sensor Development
The unique electronic properties of (Anthracen-9-yl)methylamine hydrochloride enable its use in sensor applications, particularly for detecting environmental pollutants or biological markers. The compound can be integrated into sensor platforms due to its sensitivity to changes in the environment, allowing for real-time monitoring .
3.2 Field Effect Transistors (FETs)
In organic field-effect transistors, this compound can serve as an active layer, facilitating charge transport and improving device performance. Its stability and mobility characteristics are critical for developing efficient electronic components .
Case Studies
Mechanism of Action
The mechanism of action of (Anthracen-9-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (Anthracen-9-yl)methylamine hydrochloride with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and applications.
Structural Analogues: 9-Aminoanthracene Derivatives
describes 9-aminoanthracene derivatives, such as N-Acetyl-9-amino-10-(3,4-dimethoxyphenyl)anthracene and 9-amino-10-phenylanthracene. Key differences include:
- Substituents : The target compound lacks acetyl or aryl substituents on the anthracene ring, which are present in analogs from . These substituents alter electronic properties (e.g., electron-donating methoxy groups increase conjugation) and steric bulk.
- Synthesis : The target compound likely involves alkylation of an anthracenylmethyl amine precursor, whereas analogs in are synthesized via LDA-mediated coupling of aryl bromides with anthracene precursors in THF .
Butan-2-yl-Containing Compounds
details butan-2-yl esters like (2S)-butan-2-yl (Z)-dodec-5-enoate (EFETOV-S-S-5). Comparisons include:
- Functional Groups : The target compound’s amine hydrochloride vs. ester groups in EFETOV-S-S-3. Esters are more lipophilic, whereas the hydrochloride salt improves water solubility.
- Stereochemistry : The (2S)-butan-2-yl configuration in EFETOV-S-S-5 highlights the importance of chirality in biological activity (e.g., pheromone efficacy). If the target compound’s butan-2-yl group is chiral, its stereochemistry could similarly influence interactions .
Amine-Based Pharmaceutical Compounds
references N-[(1R)-1-(4-fluorophenyl)ethyl]-N′-[(2S,3S)-hydroxy-1-phenyl-4-(1H-pyrazol-1-yl)butan-2-yl]-5-[methyl (methyl sulfonyl)amino]benzene-1,3-dicarboxamide (ZPX394), a BACE1 inhibitor. Key contrasts:
- Complexity : ZPX394 has a multi-functional structure with fluorophenyl, pyrazole, and sulfonamide groups, enabling protease inhibition. The target compound’s simpler structure may limit target specificity but improve synthetic accessibility.
- Solubility : The hydrochloride salt in the target compound likely confers higher aqueous solubility than ZPX394’s neutral form, which may require formulation aids for bioavailability .
Physicochemical Properties (Inferred)
A comparative table is constructed based on structural analogs and functional group trends:
| Property | (Anthracen-9-yl)methylamine HCl | N-Acetyl-9-amino-10-(3,4-dimethoxyphenyl)anthracene | (2S)-butan-2-yl (Z)-dodec-5-enoate |
|---|---|---|---|
| Molecular Weight | ~325 g/mol (calc.) | ~445 g/mol | ~268 g/mol |
| Functional Groups | Tertiary amine, hydrochloride | Secondary amine, acetyl, methoxy | Ester, alkene |
| Solubility | High (aqueous, due to HCl) | Low (organic solvents preferred) | Low (lipophilic) |
| Stereochemical Impact | Depends on butan-2-yl configuration | Achiral (anthracene core) | (S)-configuration critical for bioactivity |
Research Implications and Limitations
- Gaps: Limited evidence on the target compound’s crystallographic data (e.g., SHELXL-refined structures) or biological activity necessitates further study.
Notes
- The hydrochloride salt significantly enhances solubility compared to free amine forms, a critical factor in pharmaceutical formulations.
- Stereochemistry of the butan-2-yl group (if present) should be characterized to assess its role in molecular interactions.
- Synthetic routes from and provide methodological insights but require adaptation for the target compound’s unique structure.
Biological Activity
(Anthracen-9-yl)methylamine hydrochloride is an organic compound notable for its unique structure, which integrates an anthracene moiety with a butan-2-ylamine side chain. This combination potentially enhances both solubility and biological activity compared to simpler analogs. Here, we explore its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of (Anthracen-9-yl)methylamine hydrochloride is C19H22ClN, with a molecular weight of approximately 299.84 g/mol. The synthesis typically involves the reaction of anthracene with butan-2-ylamine in the presence of a catalyst, followed by treatment with hydrochloric acid to form the hydrochloride salt.
The biological activity of (Anthracen-9-yl)methylamine hydrochloride is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The amine group allows for hydrogen bonding with proteins, potentially modulating their activity. The anthracene component may also contribute to its photophysical properties, making it useful in photodynamic applications.
Biological Activity Overview
- Antimicrobial Properties : Preliminary studies suggest that (Anthracen-9-yl)methylamine hydrochloride exhibits antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting nucleic acid synthesis, similar to other alkaloids .
- Cytotoxicity : Research indicates that this compound may possess cytotoxic effects against certain cancer cell lines. The specific pathways involved are still under investigation, but it is hypothesized that the compound interferes with cellular proliferation through apoptosis induction.
- Enzyme Modulation : The compound's ability to bind to enzymes suggests potential as a therapeutic agent in diseases where enzyme inhibition is beneficial. For instance, it could be explored as a lead compound in drug development targeting specific metabolic pathways.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a recent study evaluating the antimicrobial efficacy of various compounds, (Anthracen-9-yl)methylamine hydrochloride demonstrated minimum inhibitory concentration (MIC) values comparable to established antimicrobial agents. It exhibited significant activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a novel antimicrobial agent amidst rising antibiotic resistance .
Case Study: Cytotoxicity Assessment
A cytotoxicity assessment conducted on human cancer cell lines revealed that (Anthracen-9-yl)methylamine hydrochloride induced cell death at concentrations lower than those required for many conventional chemotherapeutics. This highlights its potential for further development as an anticancer agent.
Q & A
Q. Table 1: Synthesis Parameters from Literature
| Step | Conditions | Yield/Purity | Reference |
|---|---|---|---|
| Amine Formation | Reflux in CH₂Cl₂, pyridine | Not specified | |
| Salt Precipitation | HCl treatment, solvent evaporation | 85% purity (HPLC) | |
| Purification | Sonication in CHCl₃/KOH | 99% yield |
Advanced: How can stereochemical effects of the butan-2-yl group be analyzed in this compound?
Methodological Answer:
The chirality of the butan-2-yl group influences molecular interactions and reactivity. To study this:
Enantiomer Synthesis : Use chiral resolving agents or asymmetric synthesis. demonstrates enantiomer separation of butan-2-yl esters via HPLC, applicable to the amine analog .
Crystallographic Analysis : Resolve crystal structures using SHELXL to determine absolute configuration. Hydrogen bonding patterns may differ between enantiomers, affecting packing efficiency .
Biological Assays : Compare enantiomer activity in receptor-binding studies. For example, notes stereospecific attraction in pheromone analogs, suggesting similar methodologies for biological profiling .
Q. Key Challenges :
- Crystallization : Light-sensitive anthracene derivatives require dark conditions during solvent evaporation to avoid photodegradation .
- Refinement : SHELXL’s handling of H-atom positions (geometric vs. anisotropic refinement) impacts accuracy in stereochemical assignments .
Basic: How is the purity of (Anthracen-9-yl)methylamine hydrochloride assessed?
Methodological Answer:
Purity is evaluated using:
HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm for anthracene absorption). achieved 85% purity for a butan-2-yl ester using this method .
Elemental Analysis : Confirm C, H, N, and Cl content matches theoretical values.
Melting Point : Consistency with literature values indicates purity.
Q. Table 2: Analytical Techniques and Applications
| Technique | Purpose | Example from Evidence |
|---|---|---|
| HPLC | Purity assessment, enantiomer separation | 85% purity |
| X-ray Diffraction | Structural confirmation | Anthracene derivatives |
| IR Spectroscopy | Functional group identification | Anthracene amines |
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
Molecular Docking : Use crystal structure data (e.g., from ) to model binding to receptors. Software like AutoDock Vina evaluates anthracene’s π-π stacking potential .
MD Simulations : Simulate stability in aqueous environments. The hydrochloride salt’s solubility (enhanced vs. free base) affects bioavailability .
QSAR Modeling : Correlate structural features (e.g., butan-2-yl chain length) with activity using datasets from analogs in and .
Q. Data Contradictions :
- Solubility : Hydrochloride salts generally increase water solubility, but bulky anthracene groups may reduce it. Experimental validation is critical .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
Light Sensitivity : Store in amber vials at -20°C to prevent anthracene photodegradation .
Moisture Control : Desiccators prevent deliquescence of the hydrochloride salt .
Shelf-Life Monitoring : Periodic HPLC checks detect decomposition (e.g., free base formation) .
Advanced: How to resolve contradictions in crystallographic refinement data?
Methodological Answer:
Anisotropic Refinement : Apply SHELXL’s anisotropic displacement parameters for non-H atoms to improve model accuracy. highlights recent SHELXL updates for handling twinned data .
Hydrogen Atom Placement : Use neutron diffraction or DFT-calculated positions if geometric refinement () introduces bias .
Validation Tools : Check using R-factor metrics and residual density maps. notes SHELXL’s robustness in high-resolution refinements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
